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Compound of Interest

Compound Name:
2-Ethyl-2,6,6-trimethylpiperidin-4-

one

Cat. No.: B177911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic profiles of analogues of 2-

Ethyl-4-methylpiperidine. Due to the limited availability of comprehensive spectroscopic data for

2-Ethyl-4-methylpiperidine in the reviewed literature, this comparison focuses on closely related

substituted piperidine derivatives. The provided data, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers valuable insights into

the structural characterization of this class of compounds.

Data Presentation
The following tables summarize the key spectroscopic data for selected analogues of 2-Ethyl-4-

methylpiperidine. These compounds share the core piperidine scaffold with varying substitution

patterns, providing a basis for understanding the influence of different functional groups on their

spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data of 2-Ethyl-4-methylpiperidine Analogues
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Compound Solvent Chemical Shift (δ) ppm

N,N-ethylmethyl-piperidine-4-

carboxylic acid (Isomer A)
D₂O

3.47 (2H, dt, J = 13.3, 4.4 Hz,

H₂eq, H₆eq), 3.38 (2H, q, J =

7.5 Hz, CH₂CH₃), 3.24 (2H, td,

J = 11.5, 3.8 Hz, H₂ax, H₆ax),

2.96 (3H, s, CH₃), 2.63 (1H, tt,

J = 10.2, 5.1 Hz, H₄), 2.12-1.99

(4H, m, H₃eq, H₅eq, H₃ax,

H₅ax), 1.25 (3H, t, J = 7.8,

CH₂CH₃)[1]

N,N-ethylmethyl-piperidine-4-

carboxylic acid (Isomer B)
D₂O

3.43 (2H, dt, J = 13.5, 3.8 Hz,

H₂eq, H₆eq), 3.35 (2H, q, J =

7.5 Hz, CH₂CH₃), 3.22 (2H, td,

J = 13.1, 3.6 Hz, H₂ax, H₆ax),

2.95 (3H, s, CH₃), 3.03 (3H, s,

CH₃), 2.61 (1H, tt, J = 11.5, 4.8

Hz, H₄), 2.12-1.99 (4H, m,

H₃eq, H₅eq, H₃ax, H₅ax), 1.30

(3H, t, J = 7.8, CH₂CH₃)[1]

4-Methylpiperidine CDCl₃
3.026, 2.569, 1.84, 1.608,

1.451, 1.077, 0.911[2]

Piperidine CDCl₃
A 2.79, B 2.04, C 1.58 to

1.46[3]

Table 2: ¹³C NMR Spectroscopic Data of 2-Ethyl-4-methylpiperidine Analogues
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Compound Solvent Chemical Shift (δ) ppm

trans-2,4-Dimethyl-N-

methylpiperidine
CDCl₃

Data not explicitly provided in

search results.

4-Methylpiperidine Not Specified

Data available but specific

shifts not listed in search

results.

Piperidine Not Specified

Data available but specific

shifts not listed in search

results.

Table 3: IR Spectroscopic Data of 2-Ethyl-4-methylpiperidine Analogues

Compound Technique Key Absorptions (cm⁻¹)

4-Methylpiperidine Gas Phase

Data available through NIST

WebBook, specific peaks not

listed.[4]

2-Ethylpiperidine Near IR
Spectrum available, specific

peaks not listed.[5]

N-ethyl-4-methyl-

benzenesulfonamide
Not Specified

Evaluated infrared reference

spectra available from

Coblentz Society.[6]

Table 4: Mass Spectrometry Data of 2-Ethyl-4-methylpiperidine Analogues
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Compound Ionization Method Key Fragment Ions (m/z)

2-Methylpiperidine Electron Ionization
Spectrum available in NIST

WebBook.[7]

Ethyl piperidine-4-carboxylate Electron Ionization
Spectrum available in NIST

WebBook.[8]

N-Ethyl-2-methyl-piperidine GC-MS Spectrum available.[9]

Ethyl (2S,4R)-4-

Methylpipecolate
GC-MS Spectrum available.[10]

Experimental Protocols
The following sections detail the general methodologies for the key spectroscopic techniques

cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis, samples are typically dissolved in a

deuterated solvent such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or deuterium oxide

(D₂O) at a concentration of approximately 5-25 mg/mL.[11] A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.[11]

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific

frequency for the nucleus being observed (e.g., 400 MHz for ¹H).[12] Standard pulse

sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY,

HSQC) spectra.[11][13] Key parameters such as the number of scans, acquisition time, and

relaxation delay are optimized to obtain high-quality spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Samples): For liquid samples, a thin film is prepared between two

salt plates (e.g., KBr or NaCl) that are transparent to infrared radiation.[14] A drop of the neat

liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform

layer.[14][15]
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Data Acquisition: The prepared sample is placed in the path of the IR beam of a Fourier

Transform Infrared (FTIR) spectrometer. The resulting spectrum represents the absorption of

infrared radiation by the sample as a function of wavenumber (cm⁻¹). A background spectrum

of the empty salt plates is typically recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Liquid samples are often diluted in a suitable volatile solvent (e.g.,

methanol or dichloromethane) before injection. For some applications, derivatization may be

employed to improve the volatility and thermal stability of the analytes.

Data Acquisition: The sample is injected into a gas chromatograph, where it is vaporized and

separated based on the components' boiling points and interactions with the capillary column.

The separated components then enter the mass spectrometer, where they are ionized

(commonly by electron impact) and fragmented. The mass analyzer separates the resulting

ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each

component.[16]

Visualization of Experimental Workflows and
Relationships
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General Experimental Workflow for Spectroscopic Analysis
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Caption: General experimental workflow for spectroscopic analysis.

Caption: Structural relationships of piperidine analogues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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